molecular formula C11H15NO2 B2410034 N-methyl-N-(4-methylbenzyl)glycine CAS No. 1041538-08-2

N-methyl-N-(4-methylbenzyl)glycine

Cat. No. B2410034
CAS RN: 1041538-08-2
M. Wt: 193.246
InChI Key: HFUDWFJICPXCJB-UHFFFAOYSA-N
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Description

“N-methyl-N-(4-methylbenzyl)glycine” is a compound that is related to a class of molecules known as amino acids . It is a derivative of glycine, which is the simplest amino acid . The molecular weight of this compound is 193.24 .


Synthesis Analysis

The synthesis of N-methylated polypeptides, which includes compounds like “this compound”, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). This process is influenced by the steric demand of the amino acid NCA monomers and their N-methylated derivatives .

Scientific Research Applications

Glycine N-Methyltransferase (GNMT) and Methyl Group Metabolism

  • GNMT is crucial in methyl group metabolism, using S-adenosylmethionine (AdoMet) to methylate glycine to N-methylglycine (sarcosine), thus controlling the cell's methylating potential (Luka et al., 2006).

Polymerization and Synthesis Applications

  • N-methyl-N-(4-methylbenzyl)glycine can be synthesized and polymerized for creating optically active polymers, with applications in material science (Oishi et al., 1993).

Role in Environmental and Cellular Responses

  • GNMT is involved in the response to environmental toxins, such as benzo(a)pyrene, and plays a role in methylation processes that affect DNA methylation and potential cellular responses (Fang et al., 2010).

Enzymatic Activities and Molecular Interactions

  • Studies on the enzyme Glycine N-methyltransferase, which converts glycine to sarcosine, provide insights into molecular interactions and enzymatic activities crucial for understanding amino acid metabolism (Heady & Kerr, 1973).

NMDA Receptor-Related Research

  • Research involving glycine as a ligand for NMDA receptors, an important receptor type in the central nervous system, is significant for understanding neural signaling and potential therapeutic applications (Reynolds et al., 1987).

Development of Fluorescent Sensors

  • The development of optical sensors for glycine, such as GlyFS, enables the monitoring of this amino acid in biological systems, with potential applications in neuroscience and drug development (Zhang et al., 2018).

properties

IUPAC Name

2-[methyl-[(4-methylphenyl)methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-3-5-10(6-4-9)7-12(2)8-11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUDWFJICPXCJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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